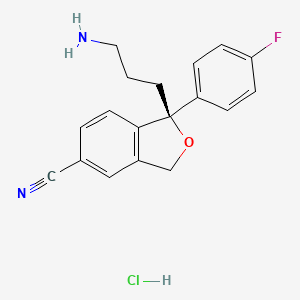![molecular formula C15H22N2O B13723607 {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals.
Preparation Methods
The synthesis of {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction used to construct the indole ring system. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The specific substituents, such as the 2-methoxyethyl and propyl groups, can be introduced through subsequent functional group transformations and alkylation reactions .
Chemical Reactions Analysis
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives, particularly at the 3-position of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: This compound and its derivatives have potential therapeutic applications, including as anticancer agents, antimicrobial agents, and modulators of neurological functions.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or bind to neurotransmitter receptors, affecting neurological functions. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine can be compared with other indole derivatives such as:
Serotonin: A naturally occurring neurotransmitter with a similar indole structure but different substituents.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and other biologically active indoles.
Psilocybin: A naturally occurring psychedelic compound with an indole core.
Sumatriptan: A synthetic drug used to treat migraines, containing an indole structure. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)indol-5-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C15H22N2O/c1-3-7-16-12-13-4-5-15-14(11-13)6-8-17(15)9-10-18-2/h4-6,8,11,16H,3,7,9-10,12H2,1-2H3 |
InChI Key |
TZXPHKFENHQTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C=C2)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


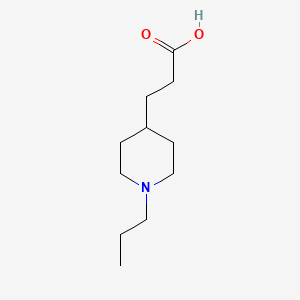
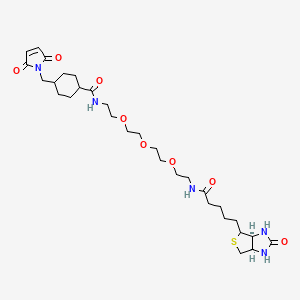
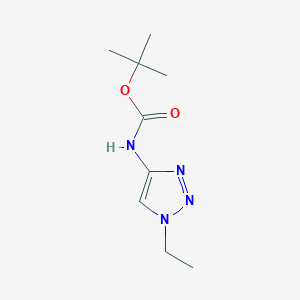

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
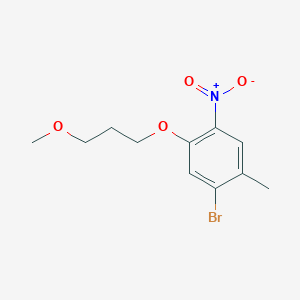
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
